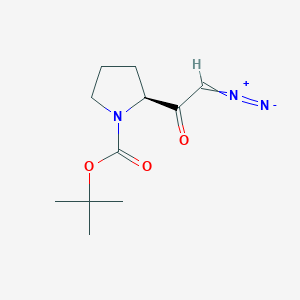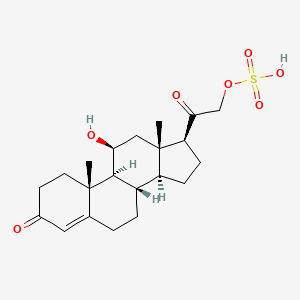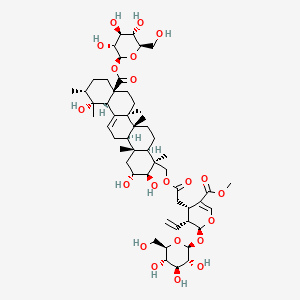
4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol” is a chemical compound with the CAS Number: 1313738-83-8. It has a molecular weight of 267.28 and its IUPAC name is 4-(4-methoxy-2-quinolinyl)-1,2-benzenediol .
Molecular Structure Analysis
The InChI code for “4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol” is 1S/C16H13NO3/c1-20-16-9-13(10-6-7-14(18)15(19)8-10)17-12-5-3-2-4-11(12)16/h2-9,18-19H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol” has a molecular weight of 267.28 . It is recommended to be stored at room temperature .Scientific Research Applications
Antibacterial Applications
One of the primary applications of this compound is in the field of antibacterial research. It has been shown to exhibit strong antibacterial activity against a range of plant pathogens . This includes bacteria such as Xanthomonas oryzae pathovar oryzae and Pectobacterium carotovorum subspecies, with minimum inhibitory concentration (MIC) values indicating its potency. The compound’s ability to damage the integrity of bacterial cell membranes and increase cell membrane permeability makes it a candidate for developing new pesticides .
Organic Synthesis
In organic chemistry, 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol can be used as a precursor or intermediate in the synthesis of more complex molecules. Its structure is conducive to various chemical reactions that can lead to the creation of novel compounds with potential applications in medicinal chemistry and materials science .
Medicinal Chemistry
The quinoline moiety of the molecule is of particular interest in medicinal chemistry. Quinoline derivatives are known for their therapeutic properties, and this compound could serve as a starting point for the synthesis of new drugs. It could be explored for its potential use in drug design, especially for diseases where quinoline compounds have been effective .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material in chromatographic analysis or spectroscopy. Its unique spectral properties can aid in the identification and quantification of similar compounds in complex mixtures .
Material Science
The compound’s molecular structure suggests potential applications in material science, particularly in the development of organic electronic materials. Its conjugated system and electron-donating groups could be advantageous in creating conductive polymers or organic semiconductors .
Agricultural Chemistry
Given its antibacterial properties, 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol could be utilized in agricultural chemistry for the development of new agrochemicals. It could help in the formulation of pesticides that are more environmentally friendly and targeted against specific plant pathogens .
Environmental Science
The environmental degradation pathways and impact of this compound could be studied to understand its behavior in natural ecosystems. This is crucial for assessing the risks associated with its use in agriculture and potential accumulation in the environment .
Biochemistry
Lastly, the biochemical interactions of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol with various enzymes and receptors could be investigated. This could provide insights into its mechanism of action at the molecular level and its potential effects on biological systems .
Safety and Hazards
properties
IUPAC Name |
4-(4-methoxyquinolin-2-yl)benzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-16-9-13(10-6-7-14(18)15(19)8-10)17-12-5-3-2-4-11(12)16/h2-9,18-19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSERYDSLYCHJAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=CC=CC=C21)C3=CC(=C(C=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735087 |
Source


|
| Record name | (4Z)-2-Hydroxy-4-(4-methoxyquinolin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1313738-83-8 |
Source


|
| Record name | (4Z)-2-Hydroxy-4-(4-methoxyquinolin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-Phenyl 3-O-[(4-methoxyphenyl)methyl]-2-O-(phenylmethyl)-4,6-O-(phenylmethylene)-1-thio-α-D-manno](/img/no-structure.png)







